4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDTLKIQFSTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects.
Mode of Action
It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation.
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, this compound can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .
Scientific Research Applications
Pharmacological Activities
The compound exhibits notable pharmacological properties, particularly in the following areas:
1.1 Anticancer Activity
Research indicates that derivatives of pyridazine, including 4-amino-6-(2-ethoxyphenyl)pyridazin-3-ol, have shown potential as anticancer agents. The pyrazolopyrimidine moiety, closely related to this compound, has been explored for its antitumor potential in various studies. These compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby slowing down tumor growth and preventing metastasis .
1.2 Anti-inflammatory Effects
Pyridazine derivatives have been recognized for their anti-inflammatory properties. Studies show that certain derivatives can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
1.3 Analgesic Properties
Compounds similar to this compound have demonstrated significant analgesic effects in preclinical models. For instance, certain pyridazinone derivatives exhibited potent analgesic activity without the ulcerogenic side effects typical of traditional analgesics .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The general approach includes:
- Formation of the Pyridazine Ring : Starting from appropriate precursors, the pyridazine ring is constructed through cyclization reactions.
- Substitution Reactions : The introduction of the ethoxyphenyl group typically involves electrophilic aromatic substitution or nucleophilic substitution techniques.
- Final Functionalization : Additional functional groups may be introduced to enhance biological activity or solubility.
Case Studies
Several studies exemplify the applications and effectiveness of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Amino-6-(3-bromophenyl)pyridazin-3-ol ()
- Structure : Bromine at the meta position of the phenyl ring.
- Key Differences: Bromine (electron-withdrawing) vs. ethoxy (electron-donating) substituent.
- Biological Implications : Halogenated analogs often exhibit enhanced metabolic stability but may suffer from increased toxicity .
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol ()
- Structure : Methoxy group at the meta position.
- Key Differences :
- Methoxy (smaller substituent) vs. ethoxy (bulkier substituent) groups.
- Molecular weight: 217.22 g/mol (methoxy analog) vs. ~231.25 g/mol (estimated for ethoxy analog).
Substituent Functionalization and Bioactivity
4-Amino-6-(heterocyclic)picolinate Derivatives ()
- Structure : Heterocyclic substituents (e.g., pyridine, pyrimidine) instead of phenyl groups.
- Key Differences: Heterocycles introduce additional nitrogen atoms, altering hydrogen-bonding capacity and acidity. These derivatives are patented as herbicides, suggesting that the 4-amino-pyridazin-3-ol core is critical for agrochemical activity .
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one ()
- Structure : Fluorine and methoxy substituents on the phenyl ring.
- Key Differences :
4-Aminomethyl-pyrimidin-2-ol Derivatives ()
- Structure: Aminomethyl group instead of amino-hydroxyl pyridazine.
- Key Differences: The pyrimidine ring (vs. pyridazine) alters ring strain and aromaticity.
Data Table: Comparative Properties of Selected Analogs
| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | Key Biological Activity | LogP (Estimated) |
|---|---|---|---|---|
| 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol | 2-ethoxy (phenyl) | ~231.25 | Herbicidal (inferred) | ~1.8 |
| 4-Amino-6-(3-bromophenyl)pyridazin-3-ol | 3-bromo (phenyl) | ~262.10 | Not reported | ~2.5 |
| 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol | 3-methoxy (phenyl) | 217.22 | Not reported | ~1.2 |
| 6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one | 4-fluoro, 2-methoxy (phenyl) | 238.21 | Herbicidal | ~1.5 |
Preparation Methods
Formation of 6-(2-ethoxyphenyl)pyridazin-3-ol Core
- The starting material is often an acetophenone derivative, specifically 2-ethoxyacetophenone, which reacts with hydrazine hydrate.
- The reaction involves refluxing the acetophenone with hydrazine hydrate in an acidic medium (e.g., acetic acid) to yield the 6-substituted pyridazin-3-one intermediate.
- This step typically proceeds with high yield (above 90%) and produces a solid intermediate that can be isolated by filtration.
Chlorination to 3-Chloro-6-(2-ethoxyphenyl)pyridazine
- The pyridazin-3-one intermediate is treated with phosphorus oxychloride (POCl3) under reflux conditions (around 100 °C) for 1-2 hours.
- This converts the hydroxyl group at the 3-position into a chlorine substituent, yielding 3-chloro-6-(2-ethoxyphenyl)pyridazine.
- The reaction mixture is then cooled, quenched with ice water, and neutralized to precipitate the product.
- Yields for this step are typically high (above 90%), and the product is purified by filtration and drying.
Amination at the 3-Position
- The 3-chloro derivative is reacted with hydrazine hydrate or ammonia to substitute the chlorine atom with an amino group.
- This nucleophilic substitution is performed by refluxing the chloro compound with excess hydrazine hydrate in an inert solvent such as methanol or dioxane at elevated temperatures (100-130 °C).
- The reaction time ranges from 1 to 3 hours depending on the scale and conditions.
- The resulting this compound is obtained as a solid after cooling and filtration, often requiring recrystallization for purity enhancement.
Representative Reaction Scheme (Summary)
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Ethoxyacetophenone + Hydrazine hydrate | Reflux in acetic acid, 10 h | 6-(2-Ethoxyphenyl)pyridazin-3-one | ~93 | High purity, isolated by filtration |
| 2 | Pyridazin-3-one + POCl3 | Reflux at 100 °C, 2 h | 3-Chloro-6-(2-ethoxyphenyl)pyridazine | ~94 | Quenched with ice, neutralized |
| 3 | 3-Chloro derivative + Hydrazine hydrate | Reflux at 130 °C, 1-3 h | This compound | ~95 | Purified by recrystallization |
Additional Notes from Patent and Literature Sources
- The use of phosphorus oxychloride is a common and effective chlorinating agent for converting pyridazin-3-ones to their corresponding 3-chloro derivatives.
- Hydrazine hydrate serves both as a nucleophile and as a reagent to introduce the amino group at the 3-position.
- Solvents such as methanol, dioxane, or toluene are preferred for the amination step due to their inertness and ability to dissolve both reactants and products.
- Reaction temperatures are carefully controlled to optimize yields and minimize side reactions.
- The ethoxy substituent on the phenyl ring is introduced via the corresponding acetophenone precursor, ensuring regioselectivity at the 6-position.
Analytical Data Supporting the Preparation
- Infrared (IR) spectroscopy confirms the presence of NH and NH2 stretching vibrations in the final amino-substituted pyridazin-3-ol compound, typically observed around 3197–3560 cm⁻¹.
- Proton nuclear magnetic resonance (^1H NMR) spectra show characteristic singlets for the ethoxy group hydrogens and exchangeable NH signals.
- Melting points of intermediates and final products are consistent with literature values, indicating purity and successful synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol, and how can reaction yields be optimized?
- Methodological Answer : Begin with a 2-ethoxyphenyl precursor and perform cyclocondensation with aminopyridazine derivatives. Key steps include:
- Using polar aprotic solvents (e.g., DMF) to enhance solubility.
- Optimizing temperature (80–120°C) and reaction time (12–24 hours) to balance yield and purity.
- Employing catalysts like p-toluenesulfonic acid for acid-mediated cyclization.
- Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and NH₂ signals (δ 5.5–6.0 ppm).
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amino (3350–3450 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Platelet Aggregation Assay : Use ADP-induced platelet-rich plasma to assess antiplatelet activity. Measure inhibition (%) at varying concentrations (1–100 µM) .
- Enzyme Inhibition Studies : Test against targets like phosphodiesterase (PDE) using fluorometric substrates. Calculate IC₅₀ via dose-response curves .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water (1:1).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL (SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks. Validate with R-factor (<0.05) and residual electron density maps .
Q. What experimental and computational approaches address contradictions in structure-activity relationship (SAR) data for pyridazine derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) on the pyridazine and ethoxyphenyl rings.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like PDE3A (PDB ID: 1SO2). Correlate docking scores with in vitro IC₅₀ values.
- Hammett Analysis : Quantify electronic effects of substituents using σ values to explain activity trends .
Q. How can researchers optimize synthetic routes to minimize byproducts in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, solvent ratio).
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and yield .
Q. What strategies mitigate compound degradation during long-term storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
